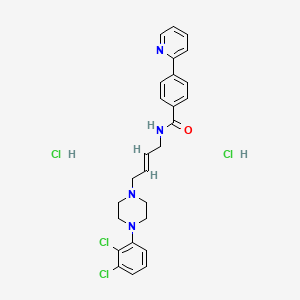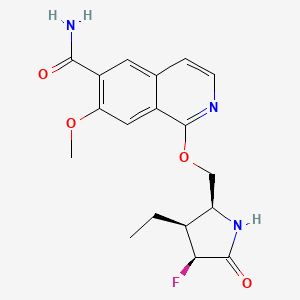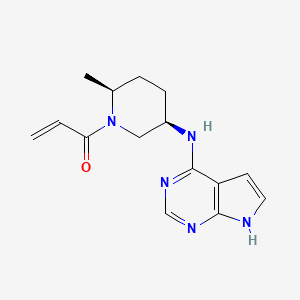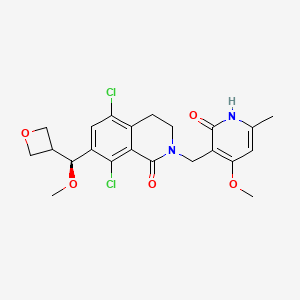
PG 01037 dihydrochlorure
Vue d'ensemble
Description
Le dihydrochlorure de PG 01037 est un antagoniste sélectif du récepteur de la dopamine D3. Il est connu pour sa grande sélectivité, étant 133 fois plus sélectif pour les récepteurs de la dopamine D3 que pour les récepteurs de la dopamine D2 . Ce composé a montré un potentiel dans l'atténuation des mouvements involontaires anormaux associés à la L-DOPA dans des modèles de la maladie de Parkinson chez le rat .
Applications De Recherche Scientifique
PG 01037 dihydrochloride has several scientific research applications:
Chemistry: It is used as a probe to study the selectivity and binding affinity of dopamine D3 receptors.
Biology: The compound is utilized in research to understand the role of dopamine D3 receptors in various biological processes.
Industry: The compound is used in the development of new drugs targeting dopamine receptors.
Analyse Biochimique
Biochemical Properties
PG 01037 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits a Ki value of 0.7 nM, indicating its high potency . The compound interacts primarily with dopamine D3 receptors, but it also shows selectivity over D2 and D4 receptors, with Ki values of 93.3 nM and 375 nM, respectively . These interactions inhibit the binding of dopamine to its receptors, thereby modulating dopaminergic signaling pathways.
Cellular Effects
PG 01037 dihydrochloride influences various cellular processes by modulating dopamine signaling. In neuronal cells, it attenuates abnormal involuntary movements associated with L-DOPA treatment in Parkinson’s disease models . The compound also inhibits methamphetamine-induced behaviors, highlighting its potential in substance abuse therapy . Additionally, PG 01037 dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by blocking dopamine D3 receptors.
Molecular Mechanism
At the molecular level, PG 01037 dihydrochloride exerts its effects by binding to dopamine D3 receptors and preventing dopamine from activating these receptors . This antagonistic action leads to the inhibition of downstream signaling pathways, which are involved in various neurological processes. The compound’s high selectivity for D3 receptors over D2 and D4 receptors further enhances its therapeutic potential . By blocking dopamine binding, PG 01037 dihydrochloride modulates neurotransmitter release and neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PG 01037 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency during experimental use . Long-term studies in vitro and in vivo have shown that PG 01037 dihydrochloride can sustain its inhibitory effects on dopamine D3 receptors, leading to prolonged modulation of dopaminergic signaling . Degradation and potential loss of activity over extended periods should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of PG 01037 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively attenuates abnormal involuntary movements and methamphetamine-induced behaviors without causing significant adverse effects . At higher doses, potential toxic effects and adverse reactions may occur, necessitating careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships should be thoroughly investigated to determine the optimal therapeutic window.
Metabolic Pathways
PG 01037 dihydrochloride is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine synthesis, release, and degradation . By inhibiting dopamine D3 receptors, the compound affects metabolic flux and alters the levels of dopamine and its metabolites. These changes in metabolic pathways contribute to the compound’s therapeutic effects in neurological disorders.
Transport and Distribution
Within cells and tissues, PG 01037 dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its affinity for dopamine D3 receptors, leading to its accumulation in dopaminergic neurons and related tissues . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
PG 01037 dihydrochloride exhibits specific subcellular localization, primarily targeting dopamine D3 receptors on the cell membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular distribution of PG 01037 dihydrochloride influences its activity and function, contributing to its selective antagonistic effects on dopamine D3 receptors.
Méthodes De Préparation
La synthèse du dihydrochlorure de PG 01037 implique les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée en faisant réagir la 4-(2,3-dichlorophényl)-1-pipérazine avec la 4-(2-pyridyl)benzaldéhyde dans des conditions spécifiques pour former un intermédiaire.
Ajout de groupes fonctionnels : L'intermédiaire est ensuite mis à réagir avec la 4-(2-pyridyl)benzamide pour introduire les groupes fonctionnels nécessaires à l'activité du composé.
Purification : Le produit final est purifié pour obtenir une pureté ≥ 98 %.
Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, suivie de processus de purification tels que la recristallisation ou la chromatographie pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Le dihydrochlorure de PG 01037 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, ce qui peut altérer l'activité du composé.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants, ce qui peut améliorer ou modifier les propriétés du composé.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
4. Applications de la Recherche Scientifique
Le dihydrochlorure de PG 01037 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme une sonde pour étudier la sélectivité et l'affinité de liaison des récepteurs de la dopamine D3.
Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle des récepteurs de la dopamine D3 dans divers processus biologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la dopamine.
5. Mécanisme d'Action
Le dihydrochlorure de PG 01037 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D3, bloquant l'action de la dopamine. Cette action antagoniste aide à réduire les mouvements involontaires anormaux et à atténuer les comportements induits par les médicaments . Les cibles moléculaires impliquées sont principalement les récepteurs de la dopamine D3, et les voies affectées comprennent celles liées à la signalisation de la dopamine.
Mécanisme D'action
PG 01037 dihydrochloride exerts its effects by selectively binding to dopamine D3 receptors, blocking the action of dopamine. This antagonistic action helps in reducing abnormal involuntary movements and attenuating drug-induced behaviors . The molecular targets involved are primarily the dopamine D3 receptors, and the pathways affected include those related to dopamine signaling.
Comparaison Avec Des Composés Similaires
Le dihydrochlorure de PG 01037 est unique en raison de sa grande sélectivité pour les récepteurs de la dopamine D3. Les composés similaires comprennent :
N-{4-[4-(2,3-dichlorophényl)pipérazin-1-yl]butyl}arylcarboxamides : Ces composés ciblent également les récepteurs de la dopamine D3 mais peuvent avoir des profils de sélectivité différents.
Autres antagonistes des récepteurs de la dopamine : Des composés comme la raclopride et l'halopéridol ciblent les récepteurs de la dopamine mais sont moins sélectifs pour les récepteurs de la dopamine D3 que le dihydrochlorure de PG 01037.
Propriétés
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-13H,14-19H2,(H,30,33);2*1H/b4-3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFFMAXBWGOKQ-CZEFNJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675599-62-9 | |
| Record name | PG-01037 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675599629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PG-01037 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7454V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)


![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)
![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)


